potassium;hydroxy sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compound “potassium;hydroxy sulfate” is a chemical entity identified by its unique Chemical Abstracts Service (CAS) number. This compound is known for its specific structural and functional properties, which make it significant in various scientific and industrial applications. The compound’s molecular structure and properties are crucial for its reactivity and utility in different fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of “potassium;hydroxy sulfate” typically involves multi-step organic synthesis. The process begins with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step requires specific reaction conditions, including temperature, pressure, solvents, and catalysts, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented at each stage to monitor the purity and quality of the compound. Industrial production also focuses on cost-effectiveness and environmental sustainability by minimizing waste and using green chemistry principles.

化学反应分析

Industrial Production via Mannheim Process

KHSO₄ is primarily synthesized through the exothermic reaction of potassium chloride (KCl) and sulfuric acid (H₂SO₄):

KCl+H2SO4→KHSO4+HCl(ΔH<0)

This reaction occurs at temperatures exceeding 200°C, yielding gaseous HCl as a byproduct .

Nitric Acid Production Byproduct

In nitric acid synthesis, KHSO₄ forms as a secondary product:

KNO3+H2SO4→KHSO4+HNO3

This method is less common industrially due to competing pathways .

Pyrosulfate Formation

At 300–400°C, KHSO₄ undergoes dehydration to form potassium pyrosulfate (K₂S₂O₇):

2KHSO4→K2S2O7+H2O(Endothermic)

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Decomposition Enthalpy | +160 kJ/mol (estimated) |

Sulfur Trioxide Release

Above 600°C, K₂S₂O₇ further decomposes into potassium sulfate (K₂SO₄) and sulfur trioxide (SO₃):

K2S2O7→K2SO4+SO3(ΔH>0)

This reaction is utilized in SO₃ generation for industrial sulfonation .

Neutralization with Hydroxides

KHSO₄ reacts with hydroxides (e.g., Ca(OH)₂) to form sulfates:

2KHSO4+Ca(OH)2→CaSO4↓+K2SO4+2H2O

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 90–100°C | |

| Molar Ratio (KHSO₄:Ca(OH)₂) | 1:1.2–1.5 |

Potassium Hydroxide Production

Further reaction of K₂SO₄ with Ca(OH)₂ yields KOH:

K2SO4+Ca(OH)2→CaSO4↓+2KOH

This method achieves >90% conversion efficiency under controlled pH .

Electrolysis for Potassium Persulfate

KHSO₄ serves as a precursor in potassium persulfate (K₂S₂O₈) synthesis via electrolysis:

2KHSO4→K2S2O8+H2(Anodic Oxidation)

Electrolysis Parameters

| Parameter | Value | Source |

|---|---|---|

| Current Efficiency | 70–80% | |

| Temperature | 20–30°C |

Surfactant-Mediated Dissolution

KHSO₄ solubility in water increases from 12% (w/w) to >16% when treated with surfactants (e.g., disulfonates):

Surfactant Performance

| Surfactant Type | Solubility Increase (%) | Source |

|---|---|---|

| 3B2 Disulfonate | 8.5% K₂O at 0.3–0.5% load | |

| 2A1-L Oxyalkylated | 8.0% K₂O at 0.3–0.5% load |

Ammonium Complexation

In liquid ammonia at -50°C, potassium forms a hexaammine complex:

K+6NH3→[K(NH3)6]+(Low-Temperature Stability)

This complex dissociates upon warming to produce potassium amide (KNH₂) .

Disintegration of Silicates

KHSO₄ fused at 500°C decomposes silicate minerals for elemental analysis:

KHSO4+SiO2→K2SO4+H2SiF6(Acidic Flux)

科学研究应用

“potassium;hydroxy sulfate” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

作用机制

The mechanism of action of “potassium;hydroxy sulfate” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.

相似化合物的比较

“potassium;hydroxy sulfate” can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:

Compound A: Known for its similar structural framework but differing in functional groups, leading to distinct reactivity.

Compound B: Shares similar biological activities but has a different mechanism of action.

Compound C: Used in similar industrial applications but with variations in production methods and efficiency.

The uniqueness of “this compound” lies in its specific combination of properties, making it suitable for particular applications where other compounds may not be as effective.

属性

IUPAC Name |

potassium;hydroxy sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBMCNHOEMXPTM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

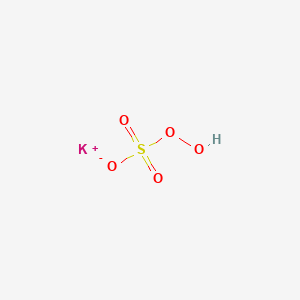

Canonical SMILES |

OOS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

OOS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。